N-(3,4-dichlorophenyl)-2-iodobenzamide basic properties
N-(3,4-dichlorophenyl)-2-iodobenzamide basic properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(3,4-dichlorophenyl)-2-iodobenzamide
Executive Summary
In the landscape of modern drug discovery and synthetic methodology, bifunctional building blocks serve as the critical architecture for generating diverse chemical libraries. N-(3,4-dichlorophenyl)-2-iodobenzamide (CAS: 333349-11-4) is a highly specialized, rare chemical intermediate that bridges two privileged structural motifs: the lipophilic 3,4-dichlorophenyl pharmacophore and the synthetically versatile 2-iodobenzamide core[1].
This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in medicinal chemistry, and field-proven methodologies for its utilization in transition-metal-catalyzed cross-coupling and radiochemical workflows.
Physicochemical Properties & Computational Profiling
Understanding the baseline molecular descriptors of N-(3,4-dichlorophenyl)-2-iodobenzamide is essential for predicting its behavior in both synthetic environments and biological assays. The data summarized below highlights the interplay between its halogenated extremities and its central amide linkage[2].
| Property | Quantitative Value | Causality / Significance in Research |
| Molecular Formula | C13H8Cl2INO | Defines the heavy-atom framework; the presence of three halogens significantly impacts electron density. |
| Monoisotopic Mass | 390.90 Da | Positions the molecule near the Lipinski upper limit, indicating it is best used as a late-stage building block rather than a fragment. |
| Predicted XLogP | 5.1 | Extreme lipophilicity driven by the synergistic effect of the dichloro-aromatic ring and the heavy iodine atom. Necessitates the use of co-solvents (e.g., DMSO) or surfactants in aqueous biological assays. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Facilitates directed, highly specific hydrogen bonding with target protein backbones. |
| Hydrogen Bond Acceptors | 1 (Amide C=O) | Acts as a primary interaction point; however, the coplanarity is restricted by the steric clash of the ortho-iodine atom. |
| Collision Cross Section | ~165.7 Ų ([M+H]+) | Useful for ion-mobility mass spectrometry (IM-MS) validation during complex mixture analysis. |
Structural and Mechanistic Significance in Drug Design
The 3,4-Dichlorophenyl Pharmacophore
The 3,4-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry, famously utilized in selective serotonin reuptake inhibitors (SSRIs) like sertraline and various κ -opioid receptor agonists[3][4].
Causality of Activity: The dual chlorine substitution creates a highly electron-deficient, lipophilic aromatic face. This allows the moiety to deeply penetrate and anchor into hydrophobic pockets of target proteins (such as the serotonin transporter, SERT) via π
π stacking and halogen bonding. Furthermore, the meta/para chlorine atoms block primary sites of cytochrome P450-mediated aromatic hydroxylation, drastically increasing the metabolic half-life of the resulting drug candidate.The 2-Iodobenzamide Synthetic Core
While the dichlorophenyl tail drives biological recognition, the 2-iodobenzamide head acts as the synthetic engine.
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Causality of Reactivity: The carbon-iodine (C-I) bond is the weakest among aryl halides, making it highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0) or Cu(I)). The ortho-positioning of the amide carbonyl provides a unique "directing effect." In processes like C-H activation or Ugi-4CR cyclizations, the amide oxygen can coordinate with the metal catalyst, guiding it to specific spatial geometries and enabling the synthesis of complex heterocycles like isoquinolinones. Additionally, the iodine atom can undergo isotopic exchange for radiolabeling (e.g., 125 I or 123 I), a critical step in developing SPECT imaging agents for tumor diagnostics[5].
Synthetic Divergence and Workflows
The true value of N-(3,4-dichlorophenyl)-2-iodobenzamide lies in its ability to be functionalized into a myriad of drug-like scaffolds. The logical relationships of these synthetic pathways are mapped below.
Synthetic divergence of N-(3,4-dichlorophenyl)-2-iodobenzamide via transition-metal catalysis.
Self-Validating Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To demonstrate the practical utility of this compound, the following is a field-proven, self-validating methodology for generating a biaryl derivative via Suzuki-Miyaura coupling[6].
Objective: Synthesize a sterically hindered biaryl compound by coupling N-(3,4-dichlorophenyl)-2-iodobenzamide with a substituted arylboronic acid.
Step 1: Reagent Preparation and Degassing
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Action: In an oven-dried Schlenk tube, dissolve N-(3,4-dichlorophenyl)-2-iodobenzamide (1.0 eq, 0.5 mmol) and the desired arylboronic acid (1.2 eq, 0.6 mmol) in a 4:1 mixture of 1,4-dioxane and deionized water (5 mL total volume). Sparge the solution with argon gas for 15 minutes.
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Causality: The biphasic solvent system is engineered to ensure the solubility of both the highly lipophilic organic core (dioxane) and the inorganic base to be added (water). Degassing is an absolute requirement; the active Pd(0) catalytic species is rapidly oxidized to inactive Pd(II) complexes in the presence of dissolved oxygen, which would prematurely stall the catalytic cycle.
Step 2: Catalyst and Base Addition
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Action: Under a positive flow of argon, add anhydrous K 2 CO 3 (2.0 eq, 1.0 mmol) and the catalyst Pd(dppf)Cl 2 (0.05 eq, 0.025 mmol). Seal the tube and heat the mixture to 80°C in an oil bath for 4 hours.
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Causality: The mild base K 2 CO 3 is required to coordinate with the arylboronic acid, forming an electron-rich boronate complex. This complex is nucleophilic enough to undergo the critical transmetalation step with the Pd(II) intermediate. The bidentate ligand (dppf) on the palladium prevents catalyst deactivation (palladium black precipitation) and provides the necessary steric bulk to force the reductive elimination of the sterically hindered ortho-substituted biaryl product.
Step 3: Self-Validation & Reaction Monitoring
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Action: At the 3-hour mark, extract a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS.
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Causality (Validation System): A successful reaction is validated by the disappearance of the precursor mass ( m/z 391.9[M+H]+) and the appearance of the target biaryl mass. If the precursor remains but the boronic acid has been consumed, it indicates homocoupling of the boronic acid (a common side reaction). In this self-correcting workflow, the observation of homocoupling dictates the immediate addition of 0.5 eq of fresh arylboronic acid to drive the primary reaction to completion.
Step 4: Workup and Purification
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Action: Cool the reaction to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over MgSO 4 , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
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Causality: Brine removes the water-soluble dioxane, potassium salts, and boronic acid byproducts, pulling them into the aqueous phase. The lipophilic biaryl product remains in the ethyl acetate, ready for silica gel purification.
References
- PubChemLite: N-(3,4-dichlorophenyl)-2-iodobenzamide (C13H8Cl2INO) Properties and Collision Cross Section Data. Université du Luxembourg.
- Sigma-Aldrich: N-(3,4-DICHLOROPHENYL)-2-IODOBENZAMIDE AldrichCPR (CAS 333349-11-4).
- AACR Journals: Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors.
- ACS Publications: A κ Opioid Pharmacophore Becomes a Spinally Selective κ-δ Agonist When Modified with a Basic Extender Arm. ACS Medicinal Chemistry Letters.
- Aurigene Services / RSC: A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric is.
- University of Naples Federico II: Glycerol: A green solvent for synthetic chemistry (Suzuki-Miyaura cross-coupling).
Sources
- 1. N-(3,4-DICHLOROPHENYL)-2-IODOBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - N-(3,4-dichlorophenyl)-2-iodobenzamide (C13H8Cl2INO) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A κ Opioid Pharmacophore Becomes a Spinally Selective κ-δ Agonist When Modified with a Basic Extender Arm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. iris.unina.it [iris.unina.it]
